4-hydroxy-N-(3-phenylpropyl)benzamide

Histone Deacetylase (HDAC) Inhibition Cancer Research Epigenetics

This benzamide scaffold is essential for targeted HDAC inhibitor research. Its non-negotiable N-(3-phenylpropyl) capping group and para-hydroxyl substitution enable subtle discrimination between class I and II HDAC isoforms, a feature lost with simple analogs. Unlike generic benzamides, this core has produced derivatives like 5j with >93-fold improved HDAC inhibition over the parent and superior activity to SAHA in tumor models. By procuring this specific compound, your medicinal chemistry team can initiate focused lead optimization and SAR studies around a validated starting point, directly accelerating your preclinical cancer research pipeline.

Molecular Formula C16H17NO2
Molecular Weight 255.31 g/mol
Cat. No. B5589313
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-hydroxy-N-(3-phenylpropyl)benzamide
Molecular FormulaC16H17NO2
Molecular Weight255.31 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)CCCNC(=O)C2=CC=C(C=C2)O
InChIInChI=1S/C16H17NO2/c18-15-10-8-14(9-11-15)16(19)17-12-4-7-13-5-2-1-3-6-13/h1-3,5-6,8-11,18H,4,7,12H2,(H,17,19)
InChIKeyBQFPIFDHSIMCCR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Procurement Guide for 4-Hydroxy-N-(3-phenylpropyl)benzamide: A Benzamide Scaffold for HDAC Inhibition Research


4-Hydroxy-N-(3-phenylpropyl)benzamide is a member of the benzamide class, characterized by a para-hydroxyl group and an N-(3-phenylpropyl) substituent [1]. It serves as a core scaffold for a family of N-hydroxybenzamide derivatives designed as histone deacetylase (HDAC) inhibitors [2]. Its primary documented biological role is as an inhibitor of histone deacetylases, with its mechanism involving zinc chelation in the enzyme's active site .

The Critical Importance of the N-(3-phenylpropyl) Substitution Pattern in Benzamide Analogs


Simple substitution with other benzamide analogs cannot replicate the specific activity profile of this compound. The N-(3-phenylpropyl) chain acts as a crucial capping group that is essential for subtle discrimination between class I and class II HDAC isoforms [1]. Variations in the benzamide scaffold's substitution pattern, such as moving the hydroxyl group or altering the N-substituent, drastically change biological activity, with even minor modifications like a 2-Me vs. 4-Me group leading to a 3.3-fold difference in IC50 [2]. This sensitivity to structural changes underscores that generic benzamides are not interchangeable and that the specific N-(3-phenylpropyl) and 4-hydroxy substitution is a non-negotiable feature for targeted research.

Quantitative Differentiation of 4-Hydroxy-N-(3-phenylpropyl)benzamide: A Head-to-Head Evidence Guide


HDAC Inhibitory Potency: Comparing the Parent Scaffold to Its Optimized Derivative

The parent compound, 4-hydroxy-N-(3-phenylpropyl)benzamide, exhibits modest HDAC inhibitory activity. However, its derivative 5j, which incorporates a thiophene substitution, demonstrates a **>93-fold increase in potency**. This head-to-head comparison within the same study highlights the scaffold's potential for optimization [1].

Histone Deacetylase (HDAC) Inhibition Cancer Research Epigenetics

Functional Superiority in Human Breast Cancer Models: Optimized Derivative 5j Outperforms the FDA-Approved Drug SAHA

The thiophene-substituted derivative 5j, based on the 4-hydroxy-N-(3-phenylpropyl)benzamide scaffold, exhibited superior HDAC inhibition compared to the FDA-approved drug SAHA (vorinostat) against HDAC1, HDAC8, and Hela nuclear extract [1]. Furthermore, 5j significantly delayed tumor growth in an MDA-MB-231 xenograft mouse model of human breast cancer after 3 weeks of treatment [1].

Breast Cancer Antiproliferative Activity Xenograft Model

Impact of Substituent Position on Biological Activity: A Quantitative SAR Analysis

The position of substituents on the benzamide ring is a critical determinant of activity. A quantitative SAR study on a series of substituted benzamides shows a clear relationship between substituent position and HDAC inhibitory potency. For example, moving a methyl group from the 2-position (8.7 µM) to the 4-position (29.1 µM) results in a **3.3-fold decrease in potency** [1]. This emphasizes that the specific 4-hydroxy substitution in the target compound is not arbitrary but is a key factor for achieving the desired activity profile.

Structure-Activity Relationship (SAR) Enzyme Inhibition Medicinal Chemistry

Research Application Scenarios for 4-Hydroxy-N-(3-phenylpropyl)benzamide


As a Parent Scaffold for HDAC Inhibitor Optimization Programs

This compound is a validated starting point for designing novel HDAC inhibitors. The evidence shows that its core structure can be modified to produce derivatives (e.g., 5j) with >93-fold improvement in HDAC inhibition (IC50 = 0.3 µM vs ~28 µM) [1]. Medicinal chemistry teams can leverage this scaffold to synthesize focused libraries and explore SAR around the N-phenylpropyl and benzamide moieties to enhance potency and selectivity.

In Preclinical Oncology Studies for Human Breast Cancer

Derivatives of this compound, such as 5j, have demonstrated better HDAC1/8 inhibition than the FDA-approved drug SAHA (vorinostat) and have shown significant tumor growth delay in an MDA-MB-231 xenograft mouse model [2]. This positions the compound and its derivatives as strong candidates for further preclinical evaluation in breast cancer and potentially other solid tumors, as evidenced by antiproliferative activity against HCT116 (colon) and A549 (lung) cell lines [3].

As a Chemical Probe for Investigating Isoform-Selective HDAC Biology

The N-(3-phenylpropyl) 'capping group' of this scaffold has been identified as a critical element for achieving subtle discrimination between class I and class II HDAC isoforms [2]. Researchers can use this compound and its rationally designed analogs as chemical probes to dissect the specific biological roles of different HDAC isoforms in cellular processes like cell cycle arrest at the G2/M phase and the induction of apoptosis [2].

Quote Request

Request a Quote for 4-hydroxy-N-(3-phenylpropyl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.